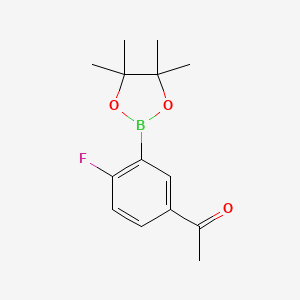

2-Bromo-5-methoxybenzophenone ethylene ketal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of a green light-emitting monomer involved a Horner-Wittig-Emmons reaction, formylation, bromination, alkylation, chloromethylation, and Michaelis-Arbuzov reactions . Similarly, the synthesis of a natural product started from a brominated methoxyphenyl methanol and proceeded through five steps . These examples suggest that the synthesis of complex brominated ketals requires a strategic combination of reactions and a deep understanding of the reactivity of the starting materials.

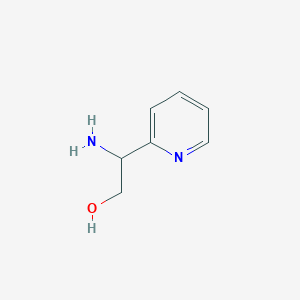

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as 1H NMR, 13C NMR, and elemental analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of different functional groups. The structure of "2-Bromo-5-methoxybenzophenone ethylene ketal" would likely be elucidated using similar methods, providing insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds and ketals. For example, the reaction of a dibromo bis(methoxyphenyl)ethane with alcohols led to rearrangements and the formation of acetals and benzophenones . Another study detailed a cascade of reactions during the thermolysis of an oxadiazoline derivative, resulting in a complex product . These studies highlight the reactivity of brominated compounds and the potential for complex transformations, which would be relevant for understanding the chemical behavior of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. The light-emitting performance of a synthesized monomer was investigated using UV-Vis and fluorescence spectroscopy, revealing specific absorption and emission wavelengths . The yield and conditions for the synthesis of a brominated ketal were optimized, indicating the importance of solvent and catalyst selection for achieving high yields . These findings suggest that the properties of "this compound" would be similarly influenced by its bromo and methoxy substituents, as well as the ketal group, and could be tailored through careful reaction optimization.

properties

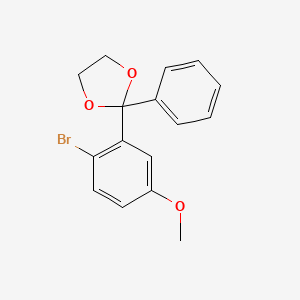

IUPAC Name |

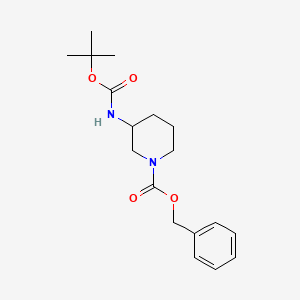

2-(2-bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-18-13-7-8-15(17)14(11-13)16(19-9-10-20-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVFGNBSSXYADN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2(OCCO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625783 |

Source

|

| Record name | 2-(2-Bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-09-6 |

Source

|

| Record name | 2-(2-Bromo-5-methoxyphenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.